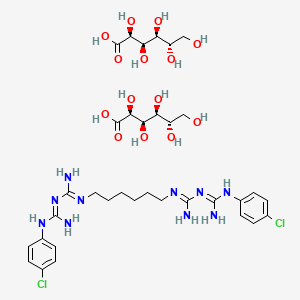
Chlorhexidine gluconate
Overview
Description
Chlorhexidine gluconate is a germicidal mouthwash that reduces bacteria in the mouth . It is used to treat gingivitis (swelling, redness, bleeding gums) . It is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloroaniline and hexamethylene diamine . It has also been incorporated into antibacterial hydrogels based on poly (sodium 2-acrylamido-2-methylpropane sulfonate) and gelatin .Molecular Structure Analysis
The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis
This compound is water-soluble and at physiologic pH, readily dissociates and releases the positively charged CHX component . It has a molecular weight of 897.8 g/mol .Scientific Research Applications
Cytotoxicity Evaluation
Chlorhexidine gluconate (CHX) is extensively used in preoperative surgical skin preparation and intra-wound irrigation, owing to its effectiveness against a variety of bacteria. However, its cytotoxic effect on local proliferating cells in orthopaedic procedures is not well documented. A study by Liu et al. (2018) investigated the in vitro effects of CHX on primary fibroblasts, myoblasts, and osteoblasts, revealing significant cytotoxicity at clinically used concentrations, halting cell migration and reducing cell survival (Liu et al., 2018).
Antiseptic Effectiveness in Preterm Infants
Despite limited safety data, CHX is frequently used in Neonatal Intensive Care Units across the United States. A study highlighted the safety concerns of using CHX in preterm infants, emphasizing the need for further investigation in this area (Chapman et al., 2012).
Reduction of Surgical Site Infections
CHX has been shown to be a safe and effective perioperative skin-prepping agent. Its use for reducing the microbial skin burden prior to hospital admission has gained interest. Edmiston et al. (2013) discussed how CHX, especially when used in antiseptic baths/showers and wound irrigation, could reduce the risk of postoperative surgical site infections (Edmiston et al., 2013).
Effects on Oral Pathogens
CHX is a common antimicrobial agent against oral pathogens. A study evaluated CHX's efficacy in inhibiting and disrupting anaerobic single and multispecies biofilms, showing significant biofilm inhibition for specific oral pathogens (Solmaz & Korachi, 2012).
Resistance Development
The widespread use of CHX in healthcare settings raises concerns about the development of bacterial resistance. A study characterizing reduced susceptibility to CHX among Gram-negative bacteria highlighted that overuse might lead to reduced susceptibility, emphasizing the need for prudent use of CHX to prevent additional selection pressure in nosocomial pathogens (Leshem et al., 2021).
Mechanism of Action
Target of Action
Chlorhexidine gluconate is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It acts on the cell walls and extramicrobial complexes of these microorganisms .
Mode of Action
The mode of action of this compound involves its interaction with the negatively charged microbial cell surfaces . The positively charged chlorhexidine molecule reacts with these surfaces, destroying the integrity of the cell and allowing leakage of intracellular material . This reaction also enables chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately leading to cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts the cell membrane, leading to leakage of components and cell death . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine crosses into the cell itself and attacks the cytoplasmic membrane . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. Approximately 30% of the active ingredient is retained in the oral cavity following rinsing and is slowly released into oral fluids . It is very poorly absorbed from the gastrointestinal tract .
Result of Action
The result of this compound’s action is the effective elimination of a broad range of pathogens. Upon application in vitro, chlorhexidine can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
Protein-bound chlorhexidine releases slowly, leading to prolonged activity . This property makes this compound an effective antiseptic in various healthcare applications .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chlorhexidine gluconate plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to negatively charged phosphate groups on microbial cell surfaces. This interaction destabilizes the cell membrane, leading to leakage of intracellular contents and ultimately cell death . Additionally, this compound can precipitate cytoplasmic components at higher concentrations, enhancing its bactericidal effects .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It disrupts the integrity of microbial cell membranes, causing leakage of intracellular substances such as potassium and phosphorous . This disruption affects cell signaling pathways and gene expression, leading to altered cellular metabolism and cell death. In higher concentrations, this compound can cause cytoplasmic precipitation, further contributing to its antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its cationic nature, which allows it to bind to negatively charged bacterial cell walls. This binding disrupts the cell membrane’s integrity, leading to osmotic imbalance and leakage of intracellular contents . At higher concentrations, this compound causes cytoplasmic components to precipitate, resulting in cell death . Additionally, it can generate reactive oxygen species (ROS), leading to lipid peroxidation and further membrane damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation depend on factors such as concentration and environmental conditions. Studies have shown that this compound maintains its antimicrobial activity over extended periods, although its effectiveness may decrease with prolonged exposure . Long-term effects on cellular function include potential toxicity to proliferating skin cells, which may impact wound healing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic properties, inhibiting bacterial growth without causing cell death . Higher concentrations result in bactericidal effects, leading to cell death and potential toxicity. Studies have shown that excessive doses of this compound can cause adverse effects such as gastrointestinal issues and rashes in animals . It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is poorly absorbed in the gastrointestinal tract, limiting its metabolic conversion . As a result, it primarily exerts its effects locally at the site of application. The compound’s antimicrobial activity is dose-dependent, with higher concentrations exhibiting stronger bactericidal effects . This compound does not undergo significant metabolic transformation, making it a stable and effective antiseptic agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with negatively charged bacterial cell walls . It binds to the cell membrane, causing disruption and leakage of intracellular contents. In oral applications, approximately 30% of this compound is retained in the oral cavity and slowly released into oral fluids . Its poor absorption from the gastrointestinal tract limits systemic distribution, ensuring localized antimicrobial activity.
Subcellular Localization
This compound primarily localizes to the cell membrane and cytoplasm of microbial cells . Its cationic nature allows it to bind to negatively charged sites on the cell membrane, leading to membrane disruption and cell death. The compound’s ability to generate reactive oxygen species further contributes to its antimicrobial activity by causing lipid peroxidation and membrane damage . This compound’s subcellular localization is crucial for its effectiveness as an antiseptic agent.
properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYKJHYYHPJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54Cl2N10O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18472-51-0 | |
| Record name | D-Gluconic acid, compd. with N1,N14-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-gluconic acid, compound with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlorhexidine gluconate exert its antimicrobial effect?
A1: [] this compound disrupts the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. This broad-spectrum activity makes it effective against various gram-positive and gram-negative bacteria, as well as fungi.
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these details can be readily found in chemical databases like PubChem or ChemSpider.
Q3: Can this compound be incorporated into wound dressings?
A4: Yes, [] research has explored incorporating this compound into hydrophilic polyurethane foam dressings. Studies demonstrated in vitro antimicrobial activity against a range of microorganisms, including antibiotic-resistant strains of Staphylococcus and Enterococcus species, as well as Candida species.
Q4: Does this compound impact the viscoelastic properties of acrylic resins used in dentistry?
A5: Research [] comparing the impact of this compound on polymethyl methacrylate (PMMA) and polyoxymethylene (POM) found that while this compound did not significantly affect PMMA viscoelasticity, it did lower the storage modulus and glass transition temperature of POM. This suggests material-specific interactions that require careful consideration in dental applications.
Q5: Is this compound effective against Enterococcus faecalis in root canal treatment?
A6: Yes, multiple studies [, , , ] confirm the efficacy of this compound against Enterococcus faecalis, a bacterium commonly found in persistent root canal infections. Its efficacy has been demonstrated both in vitro and in vivo, with various studies highlighting its superior antibacterial action compared to sodium hypochlorite.
Q6: Can this compound be used to prevent alveolar osteitis after tooth extraction?
A7: Research suggests [] that while this compound alone might not be sufficient to completely prevent alveolar osteitis (dry socket), combining it with an antibiotic like amoxicillin plus clavulanic acid significantly reduces its incidence after mandibular third molar extractions.
Q7: Are there any concerns regarding the toxicity of this compound?
A9: While generally considered safe for topical use, [, , ] this compound can cause allergic reactions in some individuals, ranging from mild skin irritation to severe anaphylactic shock. Studies on rat models [, ] also show that this compound, when administered intrathecally, can induce inflammatory responses in lung tissues.
Q8: Does this compound impact oral cells?
A10: While research [] shows that this compound can have cytotoxic effects on oral cell lines, combining it with benzydamine hydrochloride appears to mitigate this toxicity and maintain cell viability. Further research is needed to understand the clinical implications of these findings.
Q9: Are there any natural alternatives to this compound for oral health applications?
A11: Several studies explored natural alternatives, like green tea extract (Camellia sinensis) [, , ] and rambai leaf extract (Sonneratia caseolaris) []. While these natural extracts show promise in inhibiting the growth of oral pathogens like Candida albicans and Streptococcus sanguinis, their efficacy compared to this compound requires further investigation.
Q10: What analytical methods are commonly employed to study this compound?
A12: Researchers utilize a variety of techniques, including agar diffusion assays [, , , ], broth microdilution methods [], and scanning electron microscopy [, ], to evaluate the antimicrobial activity and effects of this compound. These methods help determine minimum inhibitory concentrations, assess its impact on bacterial morphology, and evaluate its effectiveness in removing smear layers in dental applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



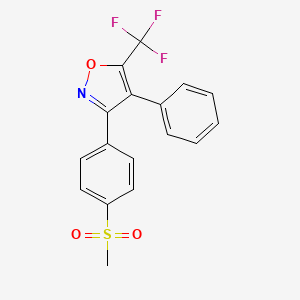
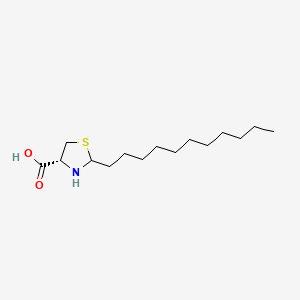
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

![5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1668651.png)
![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)
![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)
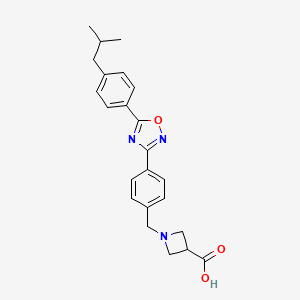

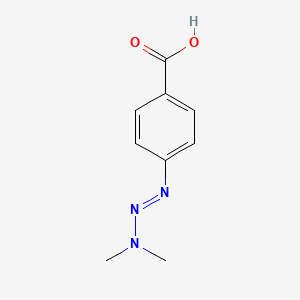
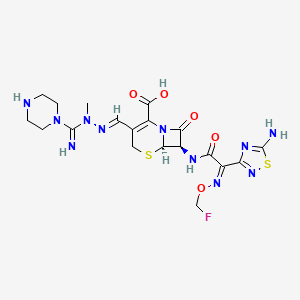


![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)